molecular formula C7H4ClNO3 B041219 4-Nitrobenzoyl chloride CAS No. 122-04-3

4-Nitrobenzoyl chloride

Cat. No. B041219
CAS RN: 122-04-3
M. Wt: 185.56 g/mol
InChI Key: SKDHHIUENRGTHK-UHFFFAOYSA-N
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Patent
US08039463B2

Procedure details

Oxalyl chloride (4.78 g, 37.6 mmol) was added drop wise to a stirred solution of 4-nitrobenzoic acid (4.2 g, 25 mmol) in chloroform (50 mL). After 5 mins DMF (2 drops) was added and the resulting mixture was stirred at room temperature for 2 hours. The solvent was removed to afford 4.7 g (98%) of 4-nitro-benzoyl chloride which was used for next step without further purification.
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[N+:7]([C:10]1[CH:18]=[CH:17]C(C(O)=O)=[CH:12][CH:11]=1)([O-:9])=[O:8]>C(Cl)(Cl)Cl.CN(C=O)C>[N+:7]([C:10]1[CH:18]=[CH:17][C:1]([C:2]([Cl:4])=[O:3])=[CH:12][CH:11]=1)([O-:9])=[O:8]

Inputs

Step One
Name
Quantity
4.78 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
4.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.